molecular formula C4H12ClNO3 B072272 Tris HCl CAS No. 1185-53-1

Tris HCl

Cat. No. B072272
CAS RN: 1185-53-1
M. Wt: 157.59 g/mol
InChI Key: QKNYBSVHEMOAJP-UHFFFAOYSA-N
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Description

Tris HCl, also known as Tris (hydroxymethyl)aminomethane hydrochloride, is an organic compound extensively used in biochemistry and molecular biology as a component of buffer solutions . It is one of the twenty Good’s buffers and is known for its high solubility in water and effective pH range between 7.0 and 9.0 .


Synthesis Analysis

Tris HCl is synthesized by the reaction of Tris base with hydrochloric acid . It is also used in the synthesis of colloidal gold nanoparticles, where its stability and aggregation properties are analyzed in different buffer systems .


Molecular Structure Analysis

The molecular formula of Tris HCl is C4H12ClNO3, with a molecular weight of 157.596 Da . It is a white crystalline powder .


Chemical Reactions Analysis

Tris HCl reacts with hydronium ions in a stoichiometric manner. The reaction is used to standardize HCl titrant with Tris(hydroxymethyl)-aminomethane . It also forms complexes with metal ions in solution .


Physical And Chemical Properties Analysis

Tris HCl is a white crystalline powder with a density of 1.05 g/mL at 20 °C . It has a melting point of 150-152 °C and a boiling point of 225 °C . It is soluble in water and has a pKa of 8.08 at 25°C .

Scientific Research Applications

Buffering and pH Control

Tris hydrochloride is widely used in pH control and buffering . It allows researchers to create and maintain a stable pH environment, which is crucial for experiments involving enzymes, proteins, DNA, and RNA . This precise pH control ensures the reliability and reproducibility of experimental results .

Electrophoresis

Tris hydrochloride is extensively used in gel electrophoresis techniques, such as SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) and agarose gel electrophoresis . It helps separate biomolecules based on size and charge, facilitating the analysis of DNA, RNA, and proteins .

Protein Purification

In protein purification processes, Tris hydrochloride is often employed as a buffer to maintain the stability and functionality of proteins during various purification steps . Its ability to maintain a constant pH is critical for preserving protein integrity .

Enzyme Assays

Tris hydrochloride is an essential component in enzyme assays, where precise pH control is necessary to accurately measure enzyme activity . This compound ensures that enzymatic reactions occur under optimal conditions, yielding reliable data .

Protein Crystal Growth

Tris bases are widely used for protein crystal growth under different acid-base conditions . Due to the significant impact of pH on protein activity, the use of Tris bases can provide a stable pH environment that facilitates protein crystallization .

pH Buffer in Pharmaceutical Intermediates

Due to their strong pH buffering ability, Tris bases and Tris HCl are widely used as pH buffers in pharmaceutical intermediates and in the preparation of active agents . In the field of medicine, in order to ensure the stability and activity of drugs, it is necessary to maintain a stable pH environment .

Cell Culture and Biological Experiments

Tris base and Tris HCl can effectively resist changes in pH value, providing a stable pH environment for drug preparation . In addition, they are also widely used in cell culture and biological experiments as buffers for cell growth .

Biomolecular Interaction Research

Tris HCl is widely used in electrophoresis technology and biomolecular interaction research . For example, it is a common buffer component in DNA gel electrophoresis, which can maintain pH stability during electrophoresis . In addition, it can also be used to study the interactions between biological molecules, such as proteins and DNA .

Mechanism of Action

Tris hydrochloride, also known as Tris(hydroxymethyl)aminomethane hydrochloride, Tromethamine hydrochloride, or Tris HCl, is a widely used buffering agent in biochemistry and molecular biology . This article provides a comprehensive overview of its mechanism of action, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Instead, it serves as a buffering agent, helping to maintain a stable pH environment in various experimental setups . It is crucial in various biological, cell biology, and biochemistry applications for effective pH control in buffer solutions .

Mode of Action

Tris HCl interacts with hydrogen ions in solution to resist changes in pH. It can accept or donate a proton (H+) to maintain the pH of the solution within a certain range . This buffering capacity is essential in many biological and biochemical experiments, where maintaining a stable pH is critical for the accurate performance and interpretation of results .

Biochemical Pathways

For instance, it is used in protein electrophoresis and western blotting, serving in low ionic strength buffers for protein transfer .

Pharmacokinetics

One study suggests that tris exhibits two-compartment characteristics in healthy volunteers and patients with intact renal function .

Result of Action

The primary result of Tris HCl’s action is the maintenance of a stable pH environment. This stability is crucial for various experimental procedures, including those involving proteins and nucleic acids, where pH can significantly impact the structure and function of these biomolecules .

Action Environment

The effectiveness of Tris HCl as a buffering agent can be influenced by temperature and concentration. As temperature decreases from 25 °C to 5 °C, the pH of a Tris buffer will increase an average of 0.03 units per degree. As temperature rises from 25 °C to 37 °C, the pH of a Tris buffer will decrease an average of 0.025 units per degree . Therefore, careful control of these environmental factors is necessary to ensure the optimal performance of Tris HCl as a buffering agent.

Safety and Hazards

Tris HCl is considered an irritant according to the GHS labelling . It is recommended to handle it with care, using appropriate personal protective equipment .

properties

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO3.ClH/c5-4(1-6,2-7)3-8;/h6-8H,1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNYBSVHEMOAJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)(CO)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044373
Record name Tromethamine hydrochloride
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Molecular Weight

157.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Other Solid, Hygroscopic solid; [Sigma-Aldrich MSDS]
Record name 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, hydrochloride (1:1)
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Record name Tromethamine hydrochloride
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Product Name

2-Amino-2-(hydroxymethyl)propane-1,3-diol hydrochloride

CAS RN

1185-53-1
Record name Tris(hydroxymethyl)aminomethane hydrochloride
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Record name Tromethamine hydrochloride
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Record name 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, hydrochloride (1:1)
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Record name Tromethamine hydrochloride
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Record name 2-amino-2-(hydroxymethyl)propane-1,3-diol hydrochloride
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Record name TROMETHAMINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is tris(hydroxymethyl)aminomethane hydrochloride used so frequently in biochemical research?

A1: tris(hydroxymethyl)aminomethane hydrochloride is a highly versatile buffering agent effective in the pH range of 7.0 to 9.0, which encompasses the physiological pH of many biological systems [, , , , , , , ]. This makes it ideal for maintaining a stable pH in experiments involving proteins, enzymes, and cells. Additionally, it is relatively inexpensive and readily available.

Q2: Can you give specific examples of how tris(hydroxymethyl)aminomethane hydrochloride was utilized in the provided research papers?

A2: Certainly. Here are a few examples:

  • Cell lysis and protein extraction: In several papers, tris(hydroxymethyl)aminomethane hydrochloride buffers were used during the preparation of cell lysates and protein extracts. This helps maintain protein stability during the extraction process [, , ].
  • Enzyme assays: tris(hydroxymethyl)aminomethane hydrochloride buffers were used in various enzyme assays, providing a suitable pH environment for enzyme activity [, , ].
  • Immunological assays: tris(hydroxymethyl)aminomethane hydrochloride was employed in buffers for immunological techniques like radioimmunoassay and Western blotting [, ].
  • Preparation of membrane vesicles: tris(hydroxymethyl)aminomethane hydrochloride buffers were used during the isolation and preparation of membrane vesicles for studying transport processes .

Q3: Does tris(hydroxymethyl)aminomethane hydrochloride interact directly with biological molecules like proteins?

A3: While primarily used for pH control, tris(hydroxymethyl)aminomethane hydrochloride can potentially interact with some proteins and enzymes. Its amine group can bind to metal ions, potentially affecting metalloproteins or enzymes requiring metal cofactors [, ].

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